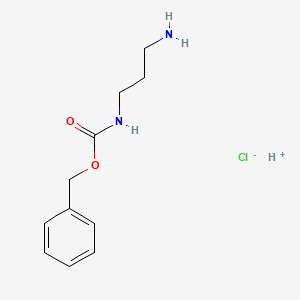
hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and organic synthesis. This particular compound is characterized by its unique structure, which includes a phenylmethyl group, an azanylpropyl group, and a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride can be achieved through several methods. One common approach involves the reaction of phenylmethylamine with 3-aminopropyl carbamate in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, with the use of solvents such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Mécanisme D'action
The mechanism of action of hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses. The molecular targets include the active site serine residue of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmethyl carbamate
- 3-Aminopropyl carbamate
- N-Phenyl carbamate
Comparison
Hydron; (phenylmethyl) N-(3-azanylpropyl)carbamate; chloride is unique due to its combined structure of phenylmethyl and azanylpropyl groups. This combination enhances its ability to inhibit enzymes compared to other similar compounds. Additionally, its chloride ion makes it more reactive in substitution reactions, providing a versatile tool in organic synthesis .
Propriétés
Formule moléculaire |
C11H17ClN2O2 |
|---|---|
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
benzyl N-(3-aminopropyl)carbamate;hydron;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H |
Clé InChI |
XKMBTMXQMDLSRB-UHFFFAOYSA-N |
SMILES canonique |
[H+].C1=CC=C(C=C1)COC(=O)NCCCN.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















